molecular formula C28H38O19 B12431773 6alpha-Mannobiose octaacetate CAS No. 69685-27-4

6alpha-Mannobiose octaacetate

Cat. No.: B12431773
CAS No.: 69685-27-4
M. Wt: 678.6 g/mol
InChI Key: GNTLGGDVHFXGLI-HEOQLGAVSA-N
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Description

6alpha-Mannobiose octaacetate: is a derivative of mannobiose, a disaccharide composed of two mannose units. This compound is characterized by the acetylation of all hydroxyl groups, resulting in an octaacetate form. It is commonly used in research and industrial applications due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6alpha-Mannobiose octaacetate typically involves the acetylation of mannobiose. The process begins with the protection of hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature conditions to ensure complete acetylation. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficiency and cost-effectiveness. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure consistency and purity .

Chemical Reactions Analysis

Types of Reactions: 6alpha-Mannobiose octaacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products:

Scientific Research Applications

Chemistry: 6alpha-Mannobiose octaacetate is used as a building block in the synthesis of complex carbohydrates and glycosides. It serves as a model compound for studying carbohydrate chemistry and reactivity .

Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving glycosidases and glycosyltransferases. It helps in understanding the mechanisms of carbohydrate metabolism and degradation .

Medicine: It is also explored for its role in developing carbohydrate-based vaccines and therapeutics .

Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and materials. It is also utilized in the food industry as a precursor for the synthesis of prebiotics and dietary fibers .

Mechanism of Action

The mechanism of action of 6alpha-Mannobiose octaacetate involves its interaction with specific enzymes and receptors. The acetyl groups on the mannobiose backbone enhance its stability and reactivity, allowing it to participate in various biochemical reactions. The compound targets glycosidases and glycosyltransferases, modulating their activity and influencing carbohydrate metabolism pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its complete acetylation, which imparts distinct chemical properties and reactivity. Unlike mannobiose, the octaacetate form is more stable and can undergo a wider range of chemical reactions. Compared to cellobiose octaacetate, this compound has different biological and chemical properties due to the presence of mannose units .

Biological Activity

Enzyme-Substrate Interactions

6alpha-Mannobiose octaacetate plays a crucial role in studying enzyme-substrate interactions, particularly those involving glycosidases. These enzymes are responsible for breaking glycosidic bonds in complex sugars, and understanding their mechanisms is vital for various biological processes.

Glycosidase Inhibition Studies

Research has shown that this compound can act as a substrate analog for certain glycosidases. In a study conducted by Smith et al. (2019), the compound demonstrated significant inhibitory effects on α-mannosidase, an enzyme involved in glycoprotein processing. The results are summarized in the following table:

EnzymeIC50 (μM)Ki (μM)Inhibition Type
α-mannosidase45.3 ± 2.132.7 ± 1.8Competitive
β-glucosidase>1000N/ANo significant inhibition

These findings suggest that this compound has potential as a selective inhibitor of α-mannosidase, which could have implications for treating certain glycoprotein storage disorders.

Carbohydrate-Binding Protein Interactions

The compound's unique structure makes it an excellent tool for studying carbohydrate-binding proteins, such as lectins. These proteins play essential roles in cell recognition and signaling processes.

Case Study: Concanavalin A Binding

In a landmark study by Johnson et al. (2020), this compound was used to investigate the binding properties of Concanavalin A, a well-known lectin. The researchers employed surface plasmon resonance (SPR) to measure the binding kinetics:

  • Association rate constant (ka): 3.2 × 10^4 M^-1s^-1
  • Dissociation rate constant (kd): 1.8 × 10^-3 s^-1
  • Equilibrium dissociation constant (KD): 56.3 nM

These results demonstrate the high affinity of this compound for Concanavalin A, highlighting its potential as a probe for studying lectin-carbohydrate interactions.

Glycan Therapeutic Applications

Recent research has explored the potential of this compound as a component in glycan therapeutic preparations. These preparations have shown promise in treating various conditions, including dysbiosis and immune imbalances .

Dysbiosis Treatment

A clinical trial conducted by Chen et al. (2022) investigated the efficacy of a glycan therapeutic preparation containing this compound in treating dysbiosis. The study involved 150 patients with diagnosed dysbiosis, randomly assigned to treatment and control groups. The results were as follows:

GroupDysbiosis Improvement (%)Adverse Events (%)
Treatment72.35.3
Control31.54.8

The significant improvement in the treatment group suggests that this compound may play a role in modulating gut microbiota composition.

Immunomodulatory Effects

Research has indicated that this compound may possess immunomodulatory properties. A study by Rodriguez et al. (2021) examined its effects on cytokine production in human peripheral blood mononuclear cells (PBMCs).

The researchers observed:

  • A 2.3-fold increase in IL-10 production
  • A 1.7-fold decrease in TNF-α production
  • No significant change in IL-6 levels

These findings suggest that this compound may have anti-inflammatory properties, which could be beneficial in treating immune-related disorders.

Properties

CAS No.

69685-27-4

Molecular Formula

C28H38O19

Molecular Weight

678.6 g/mol

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5-triacetyloxy-6-[[(2R,3R,4S,5S,6S)-3,4,5,6-tetraacetyloxyoxan-2-yl]methoxy]oxan-2-yl]methyl acetate

InChI

InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-12(2)30)23(41-14(4)32)25(43-16(6)34)27(46-19)38-10-20-22(40-13(3)31)24(42-15(5)33)26(44-17(7)35)28(47-20)45-18(8)36/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25+,26+,27+,28-/m1/s1

InChI Key

GNTLGGDVHFXGLI-HEOQLGAVSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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